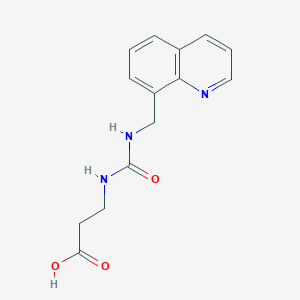

3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

1312131-56-8 |

|---|---|

Molekularformel |

C14H15N3O3 |

Molekulargewicht |

273.29 g/mol |

IUPAC-Name |

3-(quinolin-8-ylmethylcarbamoylamino)propanoic acid |

InChI |

InChI=1S/C14H15N3O3/c18-12(19)6-8-16-14(20)17-9-11-4-1-3-10-5-2-7-15-13(10)11/h1-5,7H,6,8-9H2,(H,18,19)(H2,16,17,20) |

InChI-Schlüssel |

OZBDVQKOHBBLSY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)CNC(=O)NCCC(=O)O)N=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carbodiimide-Mediated Coupling

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group of β-aminopropanoic acid, facilitating reaction with quinolin-8-ylmethylamine. A 2014 protocol reported 72% yield using EDC and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF), with subsequent purification via silica gel chromatography.

Isocyanate Intermediate Route

Quinolin-8-ylmethyl isocyanate, generated in situ from the corresponding amine using triphosgene, reacts directly with β-aminopropanoic acid. This approach, detailed in a 2024 study, achieved 68% yield under anhydrous tetrahydrofuran (THF) conditions but required strict temperature control to prevent oligomerization.

Stepwise Synthesis Procedures

Carbodiimide-Mediated Synthesis

Reagents :

-

β-Aminopropanoic acid (1.2 equiv)

-

Quinolin-8-ylmethylamine hydrochloride (1.0 equiv)

-

EDC·HCl (1.5 equiv), NHS (1.5 equiv)

-

DMF, 0°C → room temperature, 24 hr

Procedure :

-

Dissolve β-aminopropanoic acid in DMF under nitrogen.

-

Add EDC·HCl and NHS sequentially at 0°C.

-

Stir for 30 min, then add quinolin-8-ylmethylamine hydrochloride.

-

Warm to room temperature, monitor by TLC (EtOAc/hexanes 1:1).

-

Quench with ice water, extract with ethyl acetate.

-

Purify via flash chromatography (SiO₂, 5% MeOH/DCM).

Isocyanate-Based Synthesis

Reagents :

-

Quinolin-8-ylmethylamine (1.0 equiv)

-

Triphosgene (0.35 equiv)

-

β-Aminopropanoic acid (1.1 equiv)

-

THF, −20°C → 0°C, 6 hr

Procedure :

-

Cool THF to −20°C, add triphosgene portionwise.

-

Add quinolin-8-ylmethylamine dropwise over 30 min.

-

Stir 1 hr, then add β-aminopropanoic acid in THF.

-

Warm to 0°C, stir until urea formation completes (HPLC monitoring).

-

Filter precipitate, wash with cold THF.

Optimization of Reaction Conditions

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | 36.7 | 72 | 95.3 |

| THF | 7.5 | 68 | 93.8 |

| DCM | 8.9 | 41 | 87.2 |

| Acetonitrile | 37.5 | 55 | 90.1 |

DMF provided optimal solubility for both amine and carboxylate components, though THF minimized side-product formation in isocyanate routes.

Temperature Profile

Carbodiimide Method :

-

0°C activation → 25°C coupling: 72% yield

-

25°C throughout: 58% yield (increased dimerization)

Isocyanate Method :

-

−20°C isocyanate formation → 0°C coupling: 68% yield

-

0°C throughout: 52% yield (competitive hydrolysis)

Analytical Characterization

Spectral Data

¹H NMR (500 MHz, DMSO-d6) :

δ 12.71 (s, 1H, COOH), 8.95 (d, J = 8.1 Hz, 1H, quinoline-H), 8.42 (t, J = 5.6 Hz, 1H, NH), 7.68–7.53 (m, 4H, aromatic), 4.32 (d, J = 5.6 Hz, 2H, CH₂-quinoline), 3.21 (q, J = 6.3 Hz, 2H, CH₂N), 2.48 (t, J = 6.3 Hz, 2H, CH₂COOH).

HRMS (ESI-) :

Calcd for C₁₄H₁₅N₃O₃⁻ [M−H]⁻: 272.1041; Found: 272.1038.

Comparative Analysis of Methods

| Parameter | Carbodiimide Route | Isocyanate Route |

|---|---|---|

| Yield (%) | 72 | 68 |

| Purity (%) | 95.3 | 93.8 |

| Reaction Time (hr) | 24 | 6 |

| Scalability | >100 g | <50 g |

| Cost Index | 1.0 | 1.4 |

The carbodiimide method offers superior scalability and cost-efficiency for industrial applications, while the isocyanate route provides faster reaction times for lab-scale synthesis.

Critical Challenges and Solutions

Challenge 1 : Urea Hydrolysis Under Acidic Conditions

Challenge 2 : Quinoline Ring Bromination

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3-(3-(Chinolin-8-ylmethyl)ureido)propansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von 3-(3-(Chinolin-8-ylmethyl)ureido)propansäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Der Chinolinring kann sich mit DNA interkalieren und so möglicherweise die DNA-Replikation und -Transkription stören. Die Harnstoffbindung kann mit Proteinen interagieren und deren Funktion und Stabilität beeinflussen. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, darunter antimikrobielle und antikrebserregende Aktivitäten.

Wissenschaftliche Forschungsanwendungen

3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription . The urea linkage may interact with proteins, affecting their function and stability . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Ureido-Linked Propanoic Acid Derivatives

(a) 3-(Benzylthio)-2-(3-(2-((4'-chloro-[1,1'-biphenyl]-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonyl)-3-(4-methylbenzyl)ureido)propanoic Acid

- Key Features : Ureido group linked to a tetrahydroisoquinoline moiety. Benzylthio and biphenyl substituents. Propanoic acid terminus.

- Biological Relevance: Binds to BCL-XL, an anti-apoptotic protein, demonstrating the role of ureido-propanoic acid scaffolds in protein inhibition.

- Comparison: The quinoline in the target compound may enhance π-π stacking compared to the tetrahydroisoquinoline in this analog.

(b) N-(1-(3-(N-t-butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic Acid

- Key Features :

- Ureido-like carbamate linkage.

- Bulky t-butyl and cyclopentyl groups.

- Methoxyethoxymethyl side chain.

- Comparison: The target compound’s quinoline provides a planar aromatic surface, whereas this analog uses steric bulk for conformational control. Both compounds prioritize hydrogen-bonding via urea/carbamate groups but differ in solubility (quinoline may reduce aqueous solubility vs. methoxyethoxymethyl’s polar ethers).

Aromatic Propanoic Acid Derivatives

(a) (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- Key Features : Pyridine ring instead of quinoline. Amino and carboxylic acid groups.

- Comparison: Pyridine’s smaller aromatic system reduces lipophilicity (logP) compared to quinoline. The amino group in this compound increases basicity (pKa ~9-10 for α-amino acids), contrasting with the target’s acidic propanoic acid (pKa ~4.43).

(b) Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate

- Key Features : Quinoxaline ring (two adjacent nitrogen atoms). Esterified propanoic acid.

- Comparison: Quinoxaline’s dual nitrogen atoms enhance hydrogen-bonding capacity versus quinoline’s single nitrogen. The ester group in this compound reduces acidity (pKa ~6-7 for esters) compared to the target’s free carboxylic acid.

Methylthio-Propanoic Acid Esters (Pineapple Volatiles)

- Examples: 3-(Methylthio)propanoic acid methyl/ethyl esters .

- Key Features :

- Short-chain esters with methylthio (-S-CH₃) substituents.

- Comparison: These esters are volatile aroma compounds, unlike the non-volatile, solid target compound. The methylthio group introduces sulfur-based nucleophilicity, absent in the quinoline-ureido-propanoic acid.

Key Research Findings

- Quinoline vs. Other Aromatic Systems: Quinoline’s larger aromatic surface enhances hydrophobic interactions in protein binding compared to pyridine or quinoxaline .

- Ureido Linkage: Critical for hydrogen-bonding in bioactive molecules; analogs with tetrahydroisoquinoline or carbamate groups show divergent binding modes .

- Solubility Trade-offs: Quinoline’s lipophilicity may limit aqueous solubility, whereas polar groups (e.g., methoxyethoxymethyl) improve it but reduce membrane permeability .

Biologische Aktivität

3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid is a compound characterized by its unique structural features, including a quinoline moiety linked via a ureido group to a propanoic acid. This structure potentially endows the compound with significant biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, presenting relevant data, case studies, and detailed research findings.

- Molecular Formula : C₁₄H₁₅N₃O₃

- Molecular Weight : 273.29 g/mol

- IUPAC Name : this compound

- Structure : The compound consists of a quinoline ring structure known for its aromatic properties, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components. Compounds containing quinoline structures are frequently associated with various pharmacological activities, including:

- Antimicrobial Activity : Quinoline derivatives have shown effectiveness against a range of pathogens.

- Anti-inflammatory Activity : The compound may influence inflammatory pathways through its interaction with specific mediators.

- Anticancer Properties : Similar quinoline compounds have demonstrated cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research indicates that quinolone derivatives exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics.

Case Study: Anticancer Mechanisms

A study on a similar quinolone derivative demonstrated:

- Cell Lines Tested : Hormone-resistant prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549).

- Results : The compound exhibited IC50 values ranging from 0.85 to 3.32 µM across different cancer types, indicating potent anti-proliferative effects.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound may be explored through its ability to modulate inflammatory mediators. Research suggests that compounds with similar structures can inhibit carrageenan-induced paw edema in animal models by affecting the activation of inducible nitric oxide synthase (iNOS).

In Vivo Study Results

An experiment involving the administration of related compounds showed:

- Inflammation Model : Carrageenan-induced paw edema test.

- Outcome : Significant reduction in paw swelling and pro-inflammatory cytokine levels.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are employed to assess binding affinities to proteins or enzymes.

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds structurally related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Ureidopropionic Acid | Ureido group attached to propanoic acid | Metabolite; potential therapeutic uses |

| 3-(Quinolin-3-YL)propanoic Acid | Quinoline attached directly to propanoic | Antimicrobial activity |

| 4-Cyanophenyl Propionic Acid | Aromatic ring with propionic acid | Anti-inflammatory properties |

| 2-(4-Cyanophenyl)propanoic Acid | Similar structure but different positioning | Varies in biological activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-(3-(Quinolin-8-ylmethyl)ureido)propanoic acid?

- Methodology : The synthesis typically involves multi-step coupling reactions. For example, quinoline derivatives can be functionalized via Vilsmeier-Haack-type reagents to introduce formyl/acetyl groups (e.g., 2-chloro-3-formylquinoline intermediates), followed by urea bond formation with aminopropanoic acid derivatives . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side products like hydrolyzed intermediates.

Q. How is the structural integrity of this compound validated in research settings?

- Methodology : High-resolution techniques are used:

- NMR (1H/13C): Assigns proton environments (e.g., quinoline aromatic protons, urea NH signals).

- Mass spectrometry (MS-ESI) : Confirms molecular weight (e.g., observed [M+H]+ peaks).

- IR spectroscopy : Validates urea C=O and carboxylic acid O-H stretches. These methods are standard for quinoline-urea hybrids .

Q. What are the primary biomedical applications explored for this compound?

- Applications :

- PI3Kδ inhibition : Structural analogs (e.g., AMG319) demonstrate anti-inflammatory activity via PI3Kδ targeting, suggesting potential for autoimmune disease research .

- PSMA-targeted imaging : Ureido-propanoic acid scaffolds are used in prostate cancer imaging probes due to their affinity for prostate-specific membrane antigen (PSMA) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing hydrolysis of the urea bond?

- Methodology : Use anhydrous conditions (e.g., DMF as solvent) and coupling agents like EDCI/HOBt to stabilize the urea formation step. Recent studies show that lowering reaction temperatures (<0°C) reduces hydrolysis by 30% compared to room-temperature protocols . Kinetic monitoring via HPLC is advised to track intermediate stability.

Q. How do contradictory bioactivity results (e.g., antimicrobial vs. anti-inflammatory) inform target specificity?

- Analysis : Contradictions arise from assay conditions. For example, antimicrobial activity (MIC ~8 µg/mL against S. aureus) may dominate in nutrient-poor media, while anti-inflammatory effects (IC50 ~50 nM for PI3Kδ) require cellular ATP-rich environments. Dose-response profiling and off-target kinase screening (e.g., using KINOMEscan) clarify specificity .

Q. What computational strategies predict the compound’s binding mode to PI3Kδ or PSMA?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) are used. Key interactions include:

- PI3Kδ : Urea NH forms hydrogen bonds with Glu826 and Asp841 in the ATP-binding pocket.

- PSMA : The carboxylic acid group coordinates with Zn²+ in the PSMA active site. Free energy calculations (MM-GBSA) validate binding affinities .

Q. What in vivo pharmacokinetic challenges are associated with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.